![molecular formula C6H4N3O3S- B11046466 1H-benzotriazole-5-sulfonate](/img/structure/B11046466.png)
1H-benzotriazole-5-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Benzotriazole-5-sulfonate is a derivative of benzotriazole, a heterocyclic compound known for its corrosion inhibition properties. The sulfonate group enhances its solubility in water, making it useful in various industrial applications, including as a corrosion inhibitor and in photostabilizers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1H-Benzotriazole-5-sulfonate can be synthesized through the sulfonation of 1H-benzotriazole. The process typically involves the reaction of 1H-benzotriazole with sulfuric acid or chlorosulfonic acid under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfonation reactors where 1H-benzotriazole is continuously fed into the reactor along with the sulfonating agent. The reaction mixture is then neutralized, and the product is purified through crystallization or other separation techniques.
Analyse Chemischer Reaktionen
Types of Reactions: 1H-Benzotriazole-5-sulfonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it back to 1H-benzotriazole.
Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Sulfonic acid derivatives.
Reduction: 1H-benzotriazole.
Substitution: Various substituted benzotriazole derivatives.
Wissenschaftliche Forschungsanwendungen
1H-Benzotriazole-5-sulfonate has a wide range of applications in scientific research:
Chemistry: Used as a corrosion inhibitor in metalworking fluids and cooling systems.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial properties.
Industry: Utilized in the formulation of photostabilizers and UV absorbers in polymers and coatings.
Wirkmechanismus
The mechanism of action of 1H-benzotriazole-5-sulfonate primarily involves its ability to form stable complexes with metal ions, thereby inhibiting corrosion. The sulfonate group enhances its binding affinity to metal surfaces, providing a protective layer that prevents oxidation and degradation.
Similar Compounds:
1H-Benzotriazole: The parent compound, known for its corrosion inhibition properties.
5-Methyl-1H-benzotriazole: A derivative with enhanced photostabilizing characteristics.
1H-Benzotriazole-1-methanol: Another derivative used in various synthetic applications.
Uniqueness: this compound stands out due to its enhanced solubility in water and its ability to form strong complexes with metal ions, making it particularly effective as a corrosion inhibitor in aqueous environments.
Eigenschaften
Molekularformel |
C6H4N3O3S- |
---|---|
Molekulargewicht |
198.18 g/mol |
IUPAC-Name |
2H-benzotriazole-5-sulfonate |
InChI |
InChI=1S/C6H5N3O3S/c10-13(11,12)4-1-2-5-6(3-4)8-9-7-5/h1-3H,(H,7,8,9)(H,10,11,12)/p-1 |
InChI-Schlüssel |
VFWJHCOPTQCMPO-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC2=NNN=C2C=C1S(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.